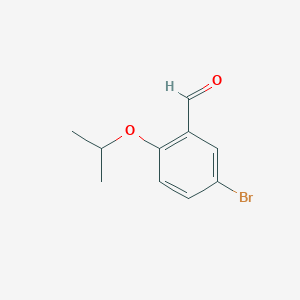

5-Bromo-2-isopropoxybenzaldehyde

Descripción

Significance of Benzyl (B1604629) Halides and Alkoxy Substituents in Organic Synthesis

The functional groups present on a substituted benzaldehyde (B42025), such as benzyl halides and alkoxy groups, are of profound importance in organic synthesis.

Benzyl Halides: These are compounds where a halogen atom is attached to a benzyl group. wisdomlib.org They are frequently used as reagents in pharmaceutical synthesis and various organic reactions, including cross-coupling. wisdomlib.org The carbon atom adjacent to the benzene (B151609) ring (the benzylic carbon) is more reactive than a typical alkyl carbon because any intermediate carbocation, radical, or carbanion is stabilized by resonance with the aromatic ring. lumenlearning.com This enhanced reactivity makes benzyl halides excellent substrates for nucleophilic substitution and radical reactions. lumenlearning.comnih.gov For example, benzyl halides can undergo dehalogenation or participate in electrophilic substitution reactions with electron-rich arenes to form diarylmethanes, which are crucial structures in medicinal and materials science. rsc.org

Alkoxy Substituents: An alkoxy group consists of an alkyl group single-bonded to an oxygen atom (R-O-). youtube.com In aromatic systems, alkoxy groups are powerful electron-donating groups through resonance, which influences the reactivity of the benzene ring, often directing electrophilic substitution to the ortho and para positions. They are prevalent in the structures of many natural products and pharmaceuticals, contributing to their biological activities. mdpi.com For instance, hydroxyl and alkoxy groups are considered privileged pharmacophores and are found in over 30% of all marketed drugs. mdpi.com Alkoxy groups can also be synthetically versatile; for example, alkoxyallenes are used as C3 building blocks for creating complex cyclic and acyclic compounds. rsc.orgresearchgate.net The photochemical generation of alkoxy radicals from stable precursors has also become a powerful tool for C-C bond cleavage and other transformations under mild conditions. acs.org

The combination of a halogen and an alkoxy group on a benzaldehyde ring, as seen in 5-Bromo-2-isopropoxybenzaldehyde, creates a molecule with multiple reactive sites and tailored electronic properties, making it a valuable intermediate for synthetic chemists.

Historical Context of Benzaldehyde Derivatives in Chemical Discovery

Benzaldehyde, the simplest aromatic aldehyde, was first isolated in 1803 from bitter almonds by the French pharmacist Martrès. techvina.vnwikipedia.org This discovery was a significant milestone, but it was the subsequent work in the 1830s by German chemists Justus von Liebig and Friedrich Wöhler that truly unlocked its importance. techvina.vnwikipedia.orgbritannica.com Their investigations into benzaldehyde and its derivatives led to the development of the concept of the "benzoyl radical," a foundational idea that contributed significantly to the establishment of the structural theory of organic chemistry. britannica.comforeverest.net

Initially sourced from natural products like cherries and almonds, methods for the synthetic production of benzaldehyde were developed, with the first major commercial production from benzal chloride beginning around 1900. techvina.vnforeverest.net This accessibility spurred its use as a precursor in the manufacture of dyes, flavorings, and other organic compounds like cinnamic acid. britannica.com

The study of substituted benzaldehydes followed, as chemists began to explore how adding different functional groups to the benzaldehyde ring could alter its properties. For example, 5-Bromosalicylaldehyde (B98134) (5-Bromo-2-hydroxybenzaldehyde), a closely related compound, can be synthesized by the bromination of salicylaldehyde (B1680747) and is a precursor for Schiff bases, which exhibit notable antibacterial properties. nih.gov These early explorations into the synthesis and reactivity of benzaldehyde derivatives paved the way for the creation of the highly functionalized and specialized compounds used in modern research.

Current Research Landscape of this compound and Related Compounds

This compound is a halogenated aromatic aldehyde that serves as a valuable building block in contemporary organic synthesis. Its structure, featuring a bromine atom at the 5-position and an isopropoxy group at the 2-position, makes it a versatile intermediate for creating more complex molecules. The aldehyde group is reactive towards nucleophiles and can undergo oxidation, reduction, and condensation reactions, such as forming Schiff bases. The bromine atom can be replaced via nucleophilic substitution or used in cross-coupling reactions, while the isopropoxy group modulates the electronic environment of the ring.

Current research often utilizes this compound and its analogs as precursors for bioactive molecules and specialty materials. For instance, related bromo-benzaldehyde derivatives are employed in medicinal chemistry to synthesize potential kinase inhibitors. openlabnotebooks.org The synthesis of 5-Bromo-2-hydroxybenzaldehyde derivatives has been explored for applications in creating compounds with anticancer and antibacterial properties. nih.govresearchgate.netresearchgate.net

The synthesis of this compound itself can be achieved through various methods, including the bromination of 2-isopropoxybenzaldehyde (B1295665). While specific research focusing exclusively on this compound is not as widespread as for some other derivatives, its utility is evident from its role as a key intermediate. For example, the isomeric compound 2-Bromo-5-isopropoxybenzaldehyde (B112025) has been used in Wittig reactions to produce styrene (B11656) derivatives with high yields (up to 94%). This highlights the synthetic potential inherent in the bromo-isopropoxy-benzaldehyde scaffold. The strategic placement of the bromo and isopropoxy groups allows for regioselective reactions, making these compounds sought-after starting materials in multi-step syntheses.

Compound Data

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLHVQABEZCTRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356143 | |

| Record name | 5-bromo-2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138505-25-6 | |

| Record name | 5-bromo-2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Isopropoxybenzaldehyde

Precursor-Based Synthetic Routes to 5-Bromo-2-isopropoxybenzaldehyde

The construction of the target molecule can be envisioned via two primary logical sequences, starting from readily available precursors. These routes depend on the order in which the isopropoxy ether linkage is formed and the bromine atom is introduced onto the aromatic ring.

The introduction of the isopropoxy group is most commonly achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers. masterorganicchemistry.combyjus.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. wikipedia.org

In the context of synthesizing this compound, this strategy would typically employ 5-bromo-2-hydroxybenzaldehyde as the phenolic precursor. The first step involves the deprotonation of the acidic hydroxyl group using a suitable base to generate the corresponding phenoxide anion. This nucleophilic phenoxide then attacks an isopropyl electrophile, such as 2-bromopropane (B125204) or 2-iodopropane (B156323), displacing the halide and forming the desired ether linkage. chemistrysteps.comyoutube.com The choice of base and solvent is critical for reaction efficiency. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective, as are weaker bases such as potassium carbonate (K2CO3), particularly when paired with a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), which can facilitate the SN2 reaction. byjus.comyoutube.com

| Precursor | Alkylation Reagent | Base | Typical Solvent |

|---|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | 2-Bromopropane | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) |

| 5-Bromo-2-hydroxybenzaldehyde | 2-Iodopropane | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) |

| 5-Bromo-2-hydroxybenzaldehyde | Isopropyl tosylate | Potassium Carbonate (K₂CO₃) | Acetonitrile |

The incorporation of a bromine atom onto the benzaldehyde (B42025) ring is accomplished through electrophilic aromatic substitution. mdpi.com For the synthesis of this compound, the precursor for this step would be 2-isopropoxybenzaldehyde (B1295665). The isopropoxy group is a strong activating group and an ortho, para-director, meaning it electronically favors the substitution at the positions ortho and para to itself. The aldehyde group, being a deactivating and meta-director, also influences the position of substitution.

Given these directing effects, the bromine atom is overwhelmingly directed to the 5-position, which is para to the strongly activating isopropoxy group and meta to the aldehyde. This regioselectivity makes the bromination of 2-isopropoxybenzaldehyde a predictable and effective transformation. Common brominating agents for this type of reaction include molecular bromine (Br₂) dissolved in a solvent such as acetic acid or a chlorinated solvent, or N-bromosuccinimide (NBS), which is a milder and more selective source of electrophilic bromine. mdpi.com

| Precursor | Brominating Agent | Typical Solvent |

|---|---|---|

| 2-Isopropoxybenzaldehyde | N-Bromosuccinimide (NBS) | Acetonitrile |

| 2-Isopropoxybenzaldehyde | Molecular Bromine (Br₂) | Acetic Acid |

| 2-Isopropoxybenzaldehyde | Molecular Bromine (Br₂) | Dichloromethane (CH₂Cl₂) |

Based on the fundamental alkylation and halogenation reactions, two primary sequential pathways can be employed to synthesize this compound from a common starting material like 2-hydroxybenzaldehyde (salicylaldehyde).

Pathway A: Bromination Followed by Alkylation

Bromination: 2-hydroxybenzaldehyde is first subjected to electrophilic bromination. The hydroxyl group directs the incoming bromine to the position para to itself, yielding 5-bromo-2-hydroxybenzaldehyde.

Alkylation: The resulting 5-bromo-2-hydroxybenzaldehyde is then alkylated with an isopropyl halide using the Williamson ether synthesis method to afford the final product, this compound.

Pathway B: Alkylation Followed by Bromination

Alkylation: 2-hydroxybenzaldehyde is first alkylated via Williamson ether synthesis to form the intermediate 2-isopropoxybenzaldehyde.

Bromination: The 2-isopropoxybenzaldehyde intermediate is then brominated. The ortho, para-directing isopropoxy group guides the bromine atom to the 5-position, yielding the final product.

Both pathways represent viable multi-step synthetic routes to the target compound. rug.nlacs.orgnih.gov The choice between them may be influenced by factors such as the availability of starting materials, reagent costs, and the ease of purification of the intermediates.

Advanced Organic Synthesis Techniques Applied to this compound Production

While traditional precursor-based routes are effective, advanced synthesis techniques can offer improvements in terms of reaction efficiency, safety, and environmental impact. These methods often focus on reducing the number of discrete steps or employing catalysts to enhance reaction rates and conditions.

Catalysis offers a powerful tool for accelerating reactions and enabling the use of milder conditions.

For the alkylation step, Phase-Transfer Catalysis (PTC) is a highly effective technique. tandfonline.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, can transport the phenoxide anion from an aqueous or solid phase into an organic phase where the alkyl halide is dissolved. acs.orgresearchgate.net This allows the reaction to proceed efficiently at the interface of the two phases, often using inexpensive bases like sodium hydroxide and avoiding the need for strong, hazardous bases (e.g., NaH) and anhydrous solvents. acs.orgdntb.gov.ua

For the halogenation step, the reaction is typically facile due to the activated nature of the aromatic ring. However, in cases where reactivity is lower or higher selectivity is desired, a catalyst can be employed. A mild Lewis acid (e.g., iron(III) chloride) or a Brønsted acid can polarize the brominating agent (like Br₂), making it more electrophilic and accelerating the rate of substitution.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are integral to modern synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The application of these principles to the synthesis of this compound focuses on creating more sustainable and environmentally benign processes.

The choice of solvent is critical in the primary synthesis route for this compound, which typically involves the Williamson ether synthesis from 5-bromosalicylaldehyde (B98134) and an isopropyl halide. Traditional solvents for such reactions include polar aprotic solvents like N,N-dimethylformamide (DMF). scielo.br While effective, many of these solvents pose environmental and health risks.

Green chemistry encourages the use of safer, more environmentally friendly solvents. The ideal green solvent has a low environmental impact, is non-toxic, and is easily recyclable. For the synthesis of this compound, research into alternative solvents could include options like dimethyl sulfoxide (DMSO), which has been used in related syntheses, or even greener bio-based solvents. actachemscand.org Minimizing solvent use is another key strategy. This can be achieved by increasing reactant concentration or exploring solvent-free reaction conditions, such as grinding techniques, which have been successfully applied in the synthesis of other bromo-substituted compounds. researchgate.net

Below is a comparative table of potential solvents for this synthesis, evaluated on green chemistry principles.

Interactive Data Table: Solvent Selection Analysis

| Solvent | Classification | Green Chemistry Considerations |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Traditional / Hazardous | High boiling point, reprotoxic, difficult to recycle. |

| Dioxane | Traditional / Hazardous | Carcinogenic, forms explosive peroxides. actachemscand.org |

| Toluene | Traditional / Less Hazardous | Lower toxicity than benzene (B151609), but still a volatile organic compound (VOC). actachemscand.org |

| Dimethyl Sulfoxide (DMSO) | Greener Alternative | Higher boiling point, lower toxicity than DMF, can be challenging to remove. actachemscand.org |

| Ethanol / Water | Green Solvents | Low toxicity, renewable (ethanol), but may have limited solubility for reactants. |

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgacs.org The goal is to design reactions that maximize the incorporation of starting materials, thereby minimizing waste.

The likely synthesis of this compound proceeds via the reaction of 5-bromosalicylaldehyde with an isopropylating agent (e.g., 2-bromopropane) in the presence of a base (e.g., potassium carbonate).

Reaction: C₇H₅BrO₂ + C₃H₇Br + K₂CO₃ → C₁₀H₁₁BrO₂ + KBr + KHCO₃

While this reaction can achieve a high chemical yield, its atom economy is inherently less than 100% due to the formation of inorganic salt byproducts (potassium bromide and potassium bicarbonate). Maximizing atom economy involves choosing synthetic routes that are addition-based rather than substitution-based, although this is not always feasible for a given target molecule. nih.gov

Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 5-Bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | Reactant |

| 2-Bromopropane | C₃H₇Br | 122.99 | Reactant |

| This compound | C₁₀H₁₁BrO₂ | 243.10 | Desired Product |

| Atom Economy | | 74.8% | Metric |

Calculation: [Molecular Weight of Desired Product] / [Total Molecular Weight of All Reactants] x 100 = [243.10 / (201.02 + 122.99)] x 100 ≈ 74.8%

Note: The base is considered a reagent and not included in this simplified atom economy calculation, which focuses on the atoms incorporated from the primary starting materials.

Process Optimization and Scalable Synthesis of this compound

Transitioning a synthetic procedure from a laboratory setting to an industrial scale introduces challenges related to cost, safety, efficiency, and waste management. Process optimization is essential to develop a robust and economically viable manufacturing process. nih.gov

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. Refinement of these conditions is crucial for preventing side reactions, such as C-alkylation or reactions with the aldehyde group, and for driving the reaction to completion in a minimal amount of time.

Key parameters for optimization include:

Temperature: The reaction temperature affects the rate of the Williamson ether synthesis. An optimal temperature must be found to ensure a reasonable reaction time without promoting decomposition or side reactions.

Base Selection: The choice of base (e.g., potassium carbonate, sodium hydride, sodium hydroxide) influences the deprotonation of the phenolic hydroxyl group. Weaker, less hazardous bases like potassium carbonate are often preferred for industrial applications over highly reactive ones like sodium hydride.

Molar Ratio of Reactants: Adjusting the ratio of the isopropylating agent to 5-bromosalicylaldehyde can improve conversion rates. Using a slight excess of the alkylating agent may increase yield but can also lead to purification challenges. nih.gov

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal time to quench the reaction, preventing the formation of degradation products.

Interactive Data Table: Parameters for Reaction Optimization

| Parameter | Objective of Refinement | Potential Impact |

|---|---|---|

| Temperature | Minimize side products, reduce energy consumption | Higher temps increase rate but may lower selectivity; lower temps are safer but slower. |

| Base | Ensure complete deprotonation, improve safety | Stronger bases can improve reaction rates but may be more hazardous and costly. |

| Reactant Ratio | Maximize conversion of the limiting reagent | A slight excess of the cheaper reagent can drive the reaction to completion. |

| Concentration | Reduce solvent waste, improve throughput | Higher concentrations are more efficient but can pose challenges for mixing and heat transfer. |

Scaling up the synthesis of this compound requires addressing practical and safety considerations that are less prominent at the bench scale.

Reagent Sourcing and Cost: For large-scale production, the cost and availability of starting materials like 5-bromosalicylaldehyde are paramount. Sourcing from reliable, cost-effective suppliers is essential.

Heat Management: The Williamson ether synthesis is often exothermic. In large reactors, efficient heat dissipation is critical to prevent thermal runaways. This requires reactors with appropriate cooling jackets and agitation systems.

Work-up and Purification: Laboratory purification methods like column chromatography are generally not feasible for large quantities. Scalable techniques such as distillation or recrystallization must be developed to isolate the final product with high purity. guidechem.com The choice between these methods depends on the physical properties of this compound, which has a reported melting point of 31-33 °C.

Waste Stream Management: The inorganic salts (e.g., KBr) generated as byproducts must be managed. This involves developing procedures for their removal, treatment, and disposal in an environmentally responsible and cost-effective manner. Minimizing waste at the source through high-efficiency reactions is the preferred approach. wikipedia.org

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 2 Isopropoxybenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde moiety is a versatile functional group that readily undergoes reduction, oxidation, and carbon-carbon bond-forming reactions.

Reduction Mechanisms to Benzyl (B1604629) Alcohols

The aldehyde group of 5-bromo-2-isopropoxybenzaldehyde can be selectively reduced to a primary alcohol, yielding (5-bromo-2-isopropoxyphenyl)methanol. This transformation is typically achieved using hydride-based reducing agents.

The mechanism of reduction by sodium borohydride (B1222165) (NaBH₄) involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated by the solvent (typically methanol (B129727) or ethanol) to yield the final benzyl alcohol product. Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent that reacts similarly but requires an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step to protonate the alkoxide intermediate.

Table 1: Typical Conditions for Aldehyde Reduction

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0°C to room temperature | (5-Bromo-2-isopropoxyphenyl)methanol |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | 0°C, followed by aqueous workup | (5-Bromo-2-isopropoxyphenyl)methanol |

Oxidation Pathways to Benzoic Acids

Oxidation of the aldehyde group provides a direct route to the corresponding carboxylic acid, 5-bromo-2-isopropoxybenzoic acid. Strong oxidizing agents are required for this transformation.

Potassium permanganate (B83412) (KMnO₄) is a common reagent for this purpose. The reaction is typically performed in a neutral or slightly alkaline aqueous solution. The mechanism involves the attack of the permanganate ion on the aldehyde, leading to a manganate (B1198562) ester intermediate which is subsequently hydrolyzed to form the carboxylate salt. Acidification in the workup step then yields the final carboxylic acid product. masterorganicchemistry.comnih.gov Other chromium-based reagents can also be employed.

Table 2: Common Reagents for Aldehyde Oxidation

| Oxidizing Agent | Solvent/Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous, neutral or alkaline, heat | 5-Bromo-2-isopropoxybenzoic acid |

| Chromium Trioxide (CrO₃) / Jones Reagent | Acetone, Sulfuric Acid | 5-Bromo-2-isopropoxybenzoic acid |

Condensation Reactions of the Aldehyde Moiety

Condensation reactions are fundamental carbon-carbon bond-forming processes. The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org

For this compound, a typical reaction partner is malononitrile (B47326). The basic catalyst (e.g., piperidine (B6355638) or an amine-functionalized framework) deprotonates the malononitrile to form a nucleophilic carbanion. nih.gov This carbanion then attacks the carbonyl carbon of the aldehyde. The resulting intermediate typically undergoes spontaneous dehydration to yield a stable, conjugated α,β-unsaturated product. wikipedia.orgnih.gov This reaction is highly efficient for producing electron-deficient alkenes. nih.govresearchgate.net

Table 3: Representative Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product Type |

|---|---|---|---|

| This compound | Malononitrile | Piperidine / Ethanol | 2-(5-Bromo-2-isopropoxybenzylidene)malononitrile |

| This compound | Diethyl malonate | Piperidine / Toluene | Diethyl 2-(5-bromo-2-isopropoxybenzylidene)malonate |

| This compound | Cyanoacetic acid (Doebner modification) | Pyridine | (E)-3-(5-Bromo-2-isopropoxyphenyl)acrylic acid (after decarboxylation) |

Wittig Reaction and Other Olefination Strategies

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. masterorganicchemistry.com The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of the ylide's carbanionic center on the aldehyde's carbonyl carbon. masterorganicchemistry.com This leads to a zwitterionic intermediate known as a betaine, which rapidly collapses to form a four-membered ring intermediate called an oxaphosphetane. The oxaphosphetane then decomposes to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. The formation of the very stable phosphorus-oxygen double bond is the driving force for this decomposition. masterorganicchemistry.com This reaction allows for the precise placement of a double bond where the carbonyl group was located.

Table 4: Representative Wittig Reaction

| Aldehyde | Wittig Reagent | Base/Solvent | Product |

|---|---|---|---|

| This compound | Methyltriphenylphosphonium bromide | n-BuLi / THF | 4-Bromo-2-isopropoxy-1-vinylbenzene |

| This compound | (Carbethoxymethyl)triphenylphosphonium bromide | NaH / DMF | Ethyl (E)-3-(5-bromo-2-isopropoxyphenyl)acrylate |

Reactivity of the Aromatic Bromine Moiety

The bromine atom attached to the aromatic ring is a key functional handle for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) on this compound is challenging due to the lack of strong electron-withdrawing groups positioned ortho or para to the bromine atom. However, the bromine can be effectively substituted using transition-metal-catalyzed cross-coupling reactions. These methods have become indispensable in modern organic synthesis.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a base. nih.gov It is a versatile method for forming new carbon-carbon bonds. A close analogue, 5-bromo-2-hydroxybenzaldehyde, has been shown to undergo Suzuki coupling with phenylboronic acid. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed method is a powerful tool for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgchemspider.com

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form carbon-oxygen or carbon-nitrogen bonds by coupling the aryl bromide with alcohols, phenols, or amines, often at elevated temperatures. wikipedia.orgorganic-chemistry.org

Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene product. organic-chemistry.orgthieme-connect.de

Stille Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organostannane (organotin) reagent, offering a robust method for C-C bond formation that is tolerant of many functional groups. organic-chemistry.orgpsu.edu

Table 5: Representative Cross-Coupling Reactions for the Bromine Moiety

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Arylalkyne |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃ / BINAP / NaOtBu | Arylamine |

| Ullmann Condensation | Phenol | CuI / Ligand / Base | Diaryl Ether |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Substituted Alkene |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Biaryl |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom attached to the aromatic ring of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the case of this compound, the bromine atom can be effectively coupled with various arylboronic acids to synthesize biaryl compounds. While specific studies on this compound are not extensively documented, the reactivity of similar compounds, such as 5-bromosalicylaldehyde (B98134), provides valuable insights into the expected reaction pathways. For instance, the Suzuki-Miyaura coupling of 5-bromosalicylaldehyde with phenylboronic acid has been reported to proceed efficiently in the presence of a palladium catalyst. nih.gov

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. wikipedia.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

A plausible Suzuki-Miyaura coupling strategy for this compound with an arylboronic acid is depicted in the following reaction scheme:

Table 1: Plausible Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-Aryl-2-isopropoxybenzaldehyde |

This reaction would be expected to produce 5-aryl-2-isopropoxybenzaldehydes, which are valuable precursors for the synthesis of more complex molecules. The specific reaction conditions would require optimization to achieve the desired outcome.

Stille Coupling and Other Organometallic Cross-Couplings

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organotin compound (organostannane). organic-chemistry.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups. This compound can serve as the organohalide component in Stille couplings, reacting with various organostannanes to introduce diverse substituents at the 5-position.

The catalytic cycle of the Stille reaction is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org A key difference is the use of an organotin reagent in the transmetalation step.

An example of a potential Stille coupling reaction involving this compound is shown below:

Table 2: Potential Stille Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| This compound | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Toluene | 5-R-2-isopropoxybenzaldehyde |

Here, 'R' can represent a variety of organic groups, such as vinyl, aryl, or alkyl, allowing for the synthesis of a diverse range of derivatives.

Other organometallic cross-coupling reactions, such as the Heck reaction, which couples aryl halides with alkenes, could also be employed with this compound to introduce alkenyl substituents. nih.gov

Transformations Involving the Isopropoxy Group

The isopropoxy group in this compound, while generally stable, can be cleaved under specific conditions, providing a route to the corresponding phenol. This transformation is significant as it unmasks a hydroxyl group that can be used for further functionalization.

Cleavage and Derivatization of the Ether Linkage

The cleavage of aryl ethers is commonly achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. bldpharm.comscispace.com The reaction of this compound with BBr₃ would be expected to yield 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde). researchgate.netresearchgate.netnih.govnih.gov

The mechanism of ether cleavage with BBr₃ typically involves the formation of an oxonium ion intermediate, followed by nucleophilic attack by the bromide ion. The resulting 5-bromo-2-hydroxybenzaldehyde is a valuable intermediate in its own right, with a phenolic hydroxyl group that can undergo a variety of reactions.

For example, the newly formed hydroxyl group can be alkylated, acylated, or used as a directing group in further aromatic substitutions. This two-step sequence of ether cleavage followed by derivatization significantly expands the synthetic utility of this compound.

Other Significant Chemical Transformations

Beyond cross-coupling and ether cleavage, the aldehyde functional group in this compound is a site of rich chemical reactivity.

The aldehyde can be oxidized to the corresponding carboxylic acid, 5-bromo-2-isopropoxybenzoic acid, using common oxidizing agents like potassium permanganate or chromium trioxide. sciepub.com Conversely, the aldehyde can be reduced to a primary alcohol, (5-bromo-2-isopropoxyphenyl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride. sciepub.com

Furthermore, the aldehyde group is a key participant in condensation reactions . One of the most notable examples is the Wittig reaction , where the aldehyde reacts with a phosphorus ylide to form an alkene. youtube.com This reaction provides a powerful method for carbon-carbon double bond formation, allowing for the synthesis of various stilbene (B7821643) and other vinyl derivatives from this compound. The general scheme for a Wittig reaction is as follows:

Table 3: General Wittig Reaction of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Phosphonium Ylide | n-BuLi | THF | 5-Bromo-2-isopropoxy-substituted alkene |

Another important transformation is carbonylative coupling , where carbon monoxide is inserted into the carbon-bromine bond in the presence of a palladium catalyst and a nucleophile. This can lead to the formation of esters, amides, or ketones, depending on the nucleophile used. researchgate.net

Derivatives and Analogs of 5 Bromo 2 Isopropoxybenzaldehyde: Synthesis and Structure Activity Relationship Studies

Design Principles for Novel Derivatives Incorporating the 5-Bromo-2-isopropoxyaryl Moiety

The design of new derivatives based on the 5-bromo-2-isopropoxyaryl scaffold is guided by established medicinal chemistry principles aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties. The inherent characteristics of this moiety, including the electron-withdrawing nature of the bromine atom and the steric bulk of the isopropoxy group, provide a unique chemical space for modification.

Key design strategies often revolve around:

Bioisosteric Replacement: Replacing the bromine atom or the isopropoxy group with other functional groups that possess similar electronic or steric properties to modulate activity and metabolic stability.

Scaffold Hopping: Utilizing the 5-bromo-2-isopropoxyaryl core as a starting point to develop entirely new but functionally related molecular architectures.

Structure-Based Drug Design: When the biological target is known, computational modeling and X-ray crystallography can guide the rational design of derivatives that fit precisely into the target's binding site.

Fragment-Based Drug Discovery: Small molecular fragments containing the 5-bromo-2-isopropoxyaryl moiety can be identified and then grown or linked to generate more potent lead compounds.

Modern drug discovery often ventures into chemical spaces "beyond the Rule of 5" (bRo5) to tackle complex biological targets. youtube.com In this context, the 5-bromo-2-isopropoxyaryl moiety can be a valuable component, where careful manipulation of its properties can help balance the often-competing demands of permeability and lipophilicity. youtube.com

Synthetic Pathways to Diverse Structural Analogs

The versatility of 5-bromo-2-isopropoxybenzaldehyde as a starting material allows for the synthesis of a wide array of structural analogs. The aldehyde functional group is particularly amenable to a variety of chemical transformations.

Common synthetic routes include:

Reductive Amination: The reaction of the aldehyde with primary or secondary amines in the presence of a reducing agent, such as sodium borohydride (B1222165), to yield the corresponding amines.

Wittig Reaction: The reaction with phosphorus ylides to form alkenes, providing a means to extend the carbon chain and introduce new functionalities.

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as hydrazines and hydroxylamines, to form hydrazones and oximes, respectively. For instance, 5-bromo-2-methoxybenzaldehyde (B189313) has been reacted with 2-chlorobenzhydrazide to synthesize (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide. researchgate.net

Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid using agents like potassium permanganate (B83412) or reduced to a primary alcohol with reagents like sodium borohydride.

A notable example of its use in multi-step synthesis is in the preparation of BRSK2 inhibitors. openlabnotebooks.org In this pathway, the related compound 5-bromo-2-fluorobenzaldehyde (B134332) is converted to 6-bromoquinazolin-2-amine, which then undergoes Suzuki coupling. openlabnotebooks.org This highlights how the bromo-substituted benzaldehyde (B42025) core can be a crucial intermediate in building more complex heterocyclic systems.

Systematic Structure-Activity Relationship (SAR) Investigations of Derivatives

Systematic SAR studies are crucial for understanding how specific structural modifications to the 5-bromo-2-isopropoxyaryl scaffold influence biological activity. These investigations typically involve synthesizing a library of related compounds and evaluating their effects in biological assays.

Recent SAR studies on various molecular scaffolds have yielded insights that can be applied to derivatives of this compound. For example, in a series of thieno[2,3-b]pyridines, it was found that compounds with alcohol functionalities showed improved efficacy over their benzoyl counterparts. mdpi.com Furthermore, substitution patterns on an adjacent aryl ring were critical for maximizing anti-proliferative activity. mdpi.com

In another study on 2-pyrimidinylindole derivatives, replacing an aldehyde group with an acylhydrazone group was shown to reduce cytotoxicity and improve metabolic stability. nih.gov This type of modification could be a valuable strategy for optimizing derivatives of this compound.

The following table summarizes hypothetical SAR data based on common observations in medicinal chemistry, illustrating how different modifications might impact activity.

| Modification | Position | Rationale | Hypothetical Impact on Activity |

| Replacement of Bromine with Chlorine | 5 | Altering electronic properties and size | May slightly decrease or maintain activity |

| Replacement of Bromine with a Phenyl group (via Suzuki coupling) | 5 | Introducing a larger, lipophilic group | Potential for new interactions with the target, could increase or decrease activity |

| Conversion of Aldehyde to a Carboxylic Acid | 1 | Introducing a charged group | Likely to decrease cell permeability and alter binding interactions, often leading to reduced activity |

| Conversion of Aldehyde to an Oxime | 1 | Increasing hydrogen bonding potential | May enhance binding affinity, potentially increasing activity |

| Replacement of Isopropoxy with a Methoxy group | 2 | Reducing steric bulk | Could improve binding by reducing steric hindrance, potentially increasing activity |

| Replacement of Isopropoxy with a Cyclopropyloxy group | 2 | Introducing a more rigid group | May lock the molecule into a more favorable conformation for binding |

Functionalization at the Aromatic Ring

Further diversification of the this compound scaffold can be achieved by functionalizing the aromatic ring. The existing bromine atom is a key handle for cross-coupling reactions.

Common methods for aromatic ring functionalization include:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. This is a powerful method for introducing aryl or heteroaryl substituents at the 5-position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-based substituents.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl groups.

Additional Halogenation: Introduction of other halogen atoms, such as iodine, can provide sites for further selective functionalization. For example, 5-Bromo-3-iodo-2-isopropoxybenzaldehyde is a known compound, offering two distinct sites for modification. biosynth.com

These reactions allow for the creation of a vast library of compounds with diverse electronic and steric properties, which is essential for detailed SAR exploration.

Modification of the Aldehyde and Isopropoxy Substituents

Targeted modifications of the aldehyde and isopropoxy groups are a cornerstone of optimizing the properties of this compound derivatives.

Aldehyde Modifications: As previously mentioned, the aldehyde can be converted into a wide range of functional groups. The formation of Schiff bases, hydrazones, and oximes introduces new points of diversity and can significantly alter the molecule's pharmacological profile. For instance, the reaction of the aldehyde with hydrazides can lead to the formation of hydrazone derivatives, which have been explored for their biological activities. researchgate.net

Isopropoxy Group Modifications: The isopropoxy group plays a significant role in the molecule's lipophilicity and steric profile. Modifications at this position can fine-tune these properties.

Varying the Alkyl Chain: Replacing the isopropyl group with smaller (e.g., methoxy, ethoxy) or larger (e.g., butoxy, benzyloxy) groups can modulate solubility and binding interactions.

Introducing Cyclic Systems: Incorporating cyclic ethers or other ring systems in place of the isopropoxy group can introduce conformational rigidity, which may be beneficial for activity.

The synthesis of analogs with different ether linkages is a common strategy to explore the steric and electronic requirements of the target binding pocket.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Bromo-2-isopropoxybenzaldehyde, both ¹H and ¹³C NMR spectroscopy would be employed to provide a complete picture of the molecule's carbon-hydrogen framework.

Based on analogous compounds such as 2-bromo-5-isopropoxybenzaldehyde (B112025) and 5-bromo-2-methoxybenzaldehyde (B189313), the expected ¹H NMR spectrum of this compound would exhibit characteristic signals. chemicalbook.comchegg.com The isopropoxy group would show a doublet for the six equivalent methyl protons (-(CH₃)₂) and a septet for the methine proton (-OCH-). The aldehyde proton (-CHO) would appear as a singlet in the downfield region. The aromatic protons would present as a set of doublets and a doublet of doublets, with their specific coupling constants confirming the 1,2,4-substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield chemical shift. The carbons of the isopropoxy group and the six aromatic carbons would also have unique and predictable chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data is predicted based on analogous compounds and general spectroscopic principles, as specific experimental data for this compound is not publicly available.)

| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aldehyde Proton (-CHO) | ~10.3 | ~190 |

| Aromatic Protons | 6.9 - 7.8 | 115 - 160 |

| Isopropoxy Methine Proton (-OCH-) | ~4.7 (septet) | ~72 |

| Isopropoxy Methyl Protons (-(CH₃)₂) | ~1.4 (doublet) | ~22 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. In the case of this compound, these techniques would confirm the presence of the aldehyde, ether, and bromo-aromatic moieties.

The IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. Another key feature would be the C-O-C stretching vibrations of the isopropoxy group. The aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching vibration, would also be present in the spectrum.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the aromatic ring vibrations.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound (Note: The following data is predicted based on analogous compounds and general spectroscopic principles.)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aldehyde | ~1700 | ~1700 | C=O stretch |

| Ether | 1200 - 1250 | 1200 - 1250 | C-O-C stretch |

| Aromatic Ring | 1450 - 1600 | 1450 - 1600 | C=C stretch |

| Alkyl | 2850 - 3000 | 2850 - 3000 | C-H stretch |

| Bromo-Aromatic | 500 - 600 | 500 - 600 | C-Br stretch |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for unequivocally confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, HRMS would be used to determine its exact mass, which can then be compared to the calculated theoretical mass based on its molecular formula, C₁₀H₁₁BrO₂. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Note: The following data is calculated based on the molecular formula.)

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Calculated Monoisotopic Mass | 241.9997 u |

| Molecular Weight | 243.10 g/mol |

X-ray Diffraction Studies for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. While there is no publicly available crystal structure for this compound, such a study would provide definitive information on bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding the packing of molecules in the crystal lattice and for computational modeling studies. Derivatives of the related compound 5-Bromo-2-hydroxybenzaldehyde have been studied by X-ray diffraction, indicating the feasibility of such analysis for this class of compounds. nih.gov

Table 4: Hypothetical X-ray Diffraction Data for this compound (Note: This table is hypothetical and for illustrative purposes only, as no experimental data is available.)

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| Key Bond Lengths (Å) | C-Br: ~1.90, C=O: ~1.21, C-O(ether): ~1.37 |

| Key Bond Angles (°) | C-C-C (ring): ~120, O-C=O: ~124 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

An HPLC method would typically employ a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection would likely be performed using a UV detector, monitoring at a wavelength where the aromatic system absorbs strongly. GC, often coupled with a mass spectrometer (GC-MS), is also a suitable method for purity analysis, especially for assessing volatile impurities. The choice of column and temperature program would be optimized to achieve good separation of the target compound from any starting materials or by-products.

Table 5: Typical Chromatographic Conditions for the Analysis of this compound (Note: These conditions are typical for similar aromatic aldehydes and would require optimization.)

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

| HPLC | C18 reversed-phase | Acetonitrile/Water gradient | UV at ~254 nm |

| GC | Capillary column (e.g., DB-5) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |

Computational Chemistry and Molecular Modeling of 5 Bromo 2 Isopropoxybenzaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. DFT provides a balance between accuracy and computational cost, making it a widely used method for exploring molecular properties.

Methodology: For a molecule like 5-Bromo-2-isopropoxybenzaldehyde, DFT calculations are typically performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p). nih.gov This level of theory is effective for optimizing the molecular geometry to find the most stable arrangement of atoms (a minimum on the potential energy surface) and for calculating various electronic properties. nih.gov

Research Findings: While specific DFT studies on this compound are not extensively published, comprehensive analyses of the analogous compound, 5-Bromo-2-hydroxybenzaldehyde, provide a strong framework for what to expect. nih.gov For these types of molecules, DFT is used to calculate key parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Table 1: Representative Geometric Parameters Calculated via DFT for an Analogous System (5-Bromo-2-hydroxybenzaldehyde) This table presents data for an analogous compound to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-O (ether) | ~1.36 Å |

| Bond Angle | C-C-O (ether) | ~120° |

| Bond Angle | C-C-C (ring) | ~118-121° |

Source: Based on typical values for substituted benzaldehydes from computational studies.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

Methodology: For this compound, an MD simulation would involve placing the molecule in a simulation box, often with a solvent like water or an organic solvent, to mimic experimental conditions. A force field (a set of parameters describing the potential energy of the system) is chosen to govern the interactions. The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), generating a vast number of molecular conformations.

Research Findings: MD simulations are crucial for sampling the different spatial arrangements (conformations) that the molecule can adopt due to the rotation around its single bonds, particularly the C-O bond of the isopropoxy group and the C-C bond connecting the aldehyde group to the ring. For the related isomer, 2-Bromo-5-isopropoxybenzaldehyde (B112025), MD simulations have been proposed to model solvent effects on reaction pathways, helping to optimize catalytic systems. Similarly, MD simulations performed on 5-Bromo-2-hydroxybenzaldehyde and its derivatives have been used to study their interactions with biological macromolecules like proteins, providing insights into binding stability. nih.gov

Conformational Analysis and Energy Landscapes

The functionality of a molecule is often dictated by its three-dimensional shape. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies.

Methodology: The data from MD simulations or systematic rotational scans using quantum mechanics can be used to construct a potential energy landscape (PEL). A PEL is a plot of the molecule's energy as a function of one or more conformational coordinates (e.g., dihedral angles). The valleys on this landscape represent stable or metastable conformations, while the peaks represent energy barriers to rotation.

Research Findings: For this compound, the key rotations are around the bond connecting the isopropoxy group to the aromatic ring and the bond connecting the aldehyde group. The bulky isopropoxy group and the bromine atom will sterically influence the preferred orientation of the aldehyde group. Studies on other ortho-substituted benzaldehydes show that the orientation of the carbonyl group (either cis or trans to the ortho substituent) is highly dependent on steric and electronic interactions. The flexible isopropoxy group itself has multiple low-energy conformations. Identifying the global minimum energy conformation and the energies of other accessible conformers is critical for understanding its reactivity and how it might fit into a receptor site.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Methodology: The energies and shapes of the HOMO and LUMO are readily calculated using quantum chemical methods like DFT.

HOMO: This orbital is the source of electrons in a reaction (a nucleophile). Higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital is the destination for electrons in a reaction (an electrophile). Lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Research Findings: For derivatives of 5-Bromo-2-hydroxybenzaldehyde, FMO analysis has been used to evaluate ionization energy, electron affinity, and other reactivity descriptors. nih.govnih.gov For the isomer 2-Bromo-5-isopropoxybenzaldehyde, FMO simulations are used to predict sites for reactions like Suzuki-Miyaura coupling, where the HOMO-LUMO gap can indicate the molecule's susceptibility to catalytic transformation. For this compound, the HOMO is expected to be distributed over the electron-rich aromatic ring and the oxygen of the isopropoxy group, while the LUMO is likely centered on the electron-deficient carbonyl carbon of the aldehyde group and the carbon atom bonded to the bromine. This distribution identifies the likely sites for nucleophilic and electrophilic attack.

Table 2: Significance of Frontier Molecular Orbital Parameters

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept electrons (electrophilicity). |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.

Methodology: The MEP map is calculated from the electron density and nuclear charges, typically using data from a DFT calculation. The potential is then color-coded onto the molecule's surface. nih.gov

Red: Regions of most negative potential, rich in electrons. These are sites for electrophilic attack.

Blue: Regions of most positive potential, poor in electrons. These are sites for nucleophilic attack.

Green/Yellow: Regions of near-zero or intermediate potential.

Research Findings: MEP maps are routinely used to analyze the reactive sites of molecules. nih.gov In a detailed study of 5-Bromo-2-hydroxybenzaldehyde, the MEP map showed the most negative region (red) around the electronegative oxygen atom of the carbonyl group, identifying it as a prime site for electrophilic attack. nih.gov Conversely, positive potential (blue) is often found near hydrogen atoms. For this compound, the MEP map would similarly highlight the carbonyl oxygen as a strongly negative site. The oxygen of the isopropoxy group would also contribute to a negative potential region, while the area around the aldehyde proton would be positive.

Table 3: Color Scheme of a Typical Molecular Electrostatic Potential (MEP) Map

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich; site for electrophilic attack |

| Orange/Yellow | Intermediate Negative | Moderately electron-rich |

| Green | Zero Potential | Neutral region |

| Blue | Positive | Electron-poor; site for nucleophilic attack |

Source: General convention in computational chemistry software. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Molecules with specific electronic characteristics can exhibit non-linear optical (NLO) properties, which are important for applications in telecommunications, optical computing, and photonics. Computational methods can predict these properties, guiding the synthesis of new NLO materials.

Methodology: NLO properties arise from the interaction of a molecule with an external electric field, such as that from a high-intensity laser. Quantum chemical calculations can determine the molecular polarizability (α) and the first-order hyperpolarizability (β), which are key indicators of NLO activity. Molecules with a large dipole moment, an extended π-conjugated system, and strong electron-donating and electron-accepting groups often exhibit significant NLO responses.

Research Findings: Studies on other benzaldehyde (B42025) derivatives have shown that the presence of push-pull electronic groups enhances NLO properties. While specific NLO data for this compound is not readily available, its structure possesses an electron-donating group (isopropoxy) and an electron-withdrawing group (aldehyde, bromine), which are prerequisites for NLO activity. Theoretical calculations on related 2-amino-5-bromo benzaldehyde have been performed to evaluate its NLO potential. biosynth.com A computational study on this compound would involve calculating the hyperpolarizability (β) to assess its potential as an NLO material.

Ligand-Protein Docking and Binding Affinity Predictions

In drug discovery, molecular docking is a key computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein or enzyme.

Methodology: Docking algorithms attempt to find the most stable binding pose of a ligand within the active site of a protein. This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

Research Findings: Derivatives of benzaldehyde are known to be inhibitors of various enzymes. researcher.life For example, benzaldehyde derivatives have been studied as inhibitors of phenoloxidase. researcher.life While docking studies specifically involving this compound are not prominent in the literature, its derivatives could be computationally screened against various protein targets. For instance, Schiff bases derived from the related 5-Bromo-2-hydroxybenzaldehyde have been docked against microbial proteins to evaluate their potential as antimicrobial agents. researchgate.net A typical docking study would place this compound or its derivatives into the binding pocket of a target enzyme, predict the binding energy, and identify key interactions (like hydrogen bonds or hydrophobic contacts) with amino acid residues. This provides a rational basis for designing more potent inhibitors.

Applications in Medicinal Chemistry and Chemical Biology

Utility as Key Intermediates in Pharmaceutical Development

Halogenated benzaldehydes are widely recognized as important intermediates in the synthesis of pharmaceuticals. The presence of the bromine atom and the aldehyde function in 5-Bromo-2-isopropoxybenzaldehyde provides two reactive sites for further chemical modifications, allowing for the construction of complex molecular architectures. While specific examples of marketed drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural analogs are extensively used. For instance, fluorinated benzaldehydes are favored in drug synthesis due to fluorine's ability to enhance metabolic stability and bioavailability. The reactivity of the aldehyde group allows for the formation of various heterocyclic structures and the introduction of diverse functional groups, making it a valuable precursor for generating libraries of compounds for drug discovery screening.

Modulation of Biological Pathways and Molecular Targets

The core structure of this compound has been identified as a key pharmacophore in the development of modulators for several important biological pathways and molecular targets.

A structurally similar compound, 5-bromo-2-fluorobenzaldehyde (B134332), has been utilized as a starting material in the synthesis of inhibitors for Brain-Specific Kinase 2 (BRSK2). openlabnotebooks.org BRSK2 is a serine/threonine kinase that has been identified as a repressor of the Nuclear factor erythroid 2-related factor 2 (NRF2) mediated transcription. openlabnotebooks.org The NRF2 pathway is a critical cellular defense mechanism against oxidative stress, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

The synthesis of BRSK2 inhibitors from 5-bromo-2-fluorobenzaldehyde involves a multi-step process to construct a quinazoline (B50416) scaffold, which is a common core in many kinase inhibitors. This highlights the potential of 5-bromo-alkoxybenzaldehydes as starting materials for the development of targeted therapies that modulate the BRSK2/NRF2 signaling axis.

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. While there is no direct report of this compound in the development of SARS-CoV-2 Mpro inhibitors, the general class of benzaldehyde (B42025) derivatives has been explored. For instance, research into benzoisothiazolone-based inhibitors has shown potent inhibition of SARS-CoV-2 Mpro. nih.gov Furthermore, studies on the cycloaddition reactions of 1-bromo-4-vinylbenzene have led to the discovery of isoxazoline (B3343090) derivatives with potential inhibitory activity against SARS-CoV-2 Mpro. mdpi.com These findings suggest that the brominated phenyl core, a key feature of this compound, could be a valuable component in the design of novel Mpro inhibitors.

The 14-3-3 proteins are a family of highly conserved regulatory proteins that are involved in a multitude of cellular processes through protein-protein interactions (PPIs). The stabilization of these interactions has emerged as a promising therapeutic strategy. Fragment-based screening and dynamic combinatorial chemistry have been employed to identify small molecules that can stabilize 14-3-3 PPIs. nih.gov Although direct involvement of this compound has not been reported, the development of stabilizers has involved aldehyde-based compounds. tue.nl The aldehyde functionality can participate in the formation of covalent or non-covalent interactions within the protein-protein interface, suggesting that appropriately functionalized benzaldehyde derivatives could serve as starting points for the design of specific 14-3-3 PPI stabilizers.

The reactivity of the aldehyde group in this compound makes it a potential candidate for the development of chemical probes to study enzyme-catalyzed reactions. Aldehydes can act as electrophiles and form covalent adducts with nucleophilic residues in enzyme active sites. This property can be exploited to design activity-based probes for identifying and characterizing enzymes, particularly proteases and esterases. While specific applications of this compound as an enzyme probe are not yet detailed in the literature, its structural features make it a plausible scaffold for such development.

Biological Activities of this compound Derivatives

Derivatives of brominated benzaldehydes have shown a range of biological activities, including cytotoxic and antimicrobial effects.

A study on a related compound, 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, demonstrated selective cytotoxic and genotoxic activities against NCI-H292 human lung carcinoma cells. nih.gov This suggests that derivatives of 5-bromobenzaldehydes could be promising leads for the development of novel anticancer agents. The specific contribution of the isopropoxy group in this compound to the biological activity of its derivatives would require further investigation.

Antimicrobial Properties and Mechanisms

Currently, there is a notable lack of specific research in publicly available scientific literature focusing directly on the antimicrobial—antibacterial or antifungal—properties of this compound itself. While derivatives of related compounds, such as 5-bromosalicylaldehyde (B98134), have been explored for such activities, dedicated studies on the antimicrobial spectrum and mechanisms of action for this compound are not presently documented. The influence of the 2-isopropoxy group in combination with the 5-bromo substituent on microbial targets remains an area open for future investigation.

Antiviral and Antitumor Activity Investigations

In contrast to the lack of antimicrobial data, this compound has been explicitly identified as a crucial intermediate in the synthesis of compounds with potential antiviral and anticancer activities.

Antiviral Research:

A significant application of this compound is found in the development of inhibitors for the hepatitis C virus (HCV) NS3 serine protease, a vital enzyme for viral replication. rospatent.gov.ru A patent has detailed the synthesis of this benzaldehyde derivative as a precursor for more complex macrocyclic compounds. rospatent.gov.ru The process involves the reaction of 5-bromosalicylaldehyde with 2-iodopropane (B156323) in the presence of potassium carbonate and cesium carbonate in dimethylformamide to yield this compound. rospatent.gov.ru This intermediate is then further elaborated through multi-step synthesis to generate novel macrocyclic protease inhibitors.

The resulting compounds, which incorporate the 5-bromo-2-isopropoxybenzylidene moiety, have been evaluated for their ability to inhibit HCV replication in a genotype 1b replicon assay. The activity of these compounds is categorized based on their concentration-dependent inhibition, demonstrating the utility of the this compound scaffold in generating molecules with potent antiviral potential. rospatent.gov.ru

Antitumor Research:

The this compound scaffold has also been employed in the pursuit of new anticancer agents. Specifically, it has been used as a starting material in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators. S1P receptors are implicated in various cellular processes, including those relevant to cancer, such as cell proliferation and migration.

A patent publication describes the synthesis of this compound via the bromination of 2-isopropoxybenzaldehyde (B1295665) using N-bromosuccinimide (NBS) in dimethylformamide (DMF). This intermediate is then utilized to construct more complex molecules designed to modulate S1P receptor activity, thereby representing a potential therapeutic strategy for certain cancers. While direct anticancer activity data for this compound is not provided, its role as a key building block underscores its importance in the discovery of novel antitumor compounds.

Drug Discovery and Lead Optimization Strategies Based on this compound Scaffolds

The use of this compound in drug discovery exemplifies a scaffold-based approach to identifying and optimizing new therapeutic leads. The core structure of this compound provides a rigid framework that can be systematically modified to explore the structure-activity relationships (SAR) of the resulting derivatives.

In the context of the HCV NS3 protease inhibitors, the this compound moiety serves as a key anchor point within the larger macrocyclic structure. rospatent.gov.ru Lead optimization strategies would involve modifying the substituents on the phenyl ring or altering the groups attached to the aldehyde functionality to enhance binding affinity to the protease's active site, improve pharmacokinetic properties, or reduce off-target effects. The bromine atom, for instance, can be a site for further chemical modification through cross-coupling reactions, allowing for the introduction of a wide array of functional groups to probe interactions with the target enzyme.

Similarly, in the development of S1P receptor modulators, the this compound scaffold provides a foundation for building molecules with the desired pharmacological profile. The isopropoxy group can influence the compound's lipophilicity and steric profile, which are critical factors for receptor binding and cell permeability. Optimization efforts could involve synthesizing analogs with different alkoxy groups at the 2-position or replacing the bromine at the 5-position with other halogens or functional groups to fine-tune the compound's activity and selectivity for different S1P receptor subtypes. The aldehyde group itself is a versatile handle for a variety of chemical transformations, enabling the construction of diverse libraries of compounds for screening.

Industrial Synthesis and Specialty Chemical Applications

Development of Efficient Industrial Processes for 5-Bromo-2-isopropoxybenzaldehyde Production

The industrial synthesis of this compound is primarily achieved through a two-step process that begins with the bromination of a readily available starting material, followed by an etherification reaction. This approach is designed for scalability and efficiency.

The first key step is the electrophilic aromatic substitution of salicylaldehyde (B1680747). In this reaction, salicylaldehyde is treated with a brominating agent, such as liquid bromine, to introduce a bromine atom onto the aromatic ring. The hydroxyl group of salicylaldehyde is an activating, ortho-, para-directing group. Due to steric hindrance from the adjacent aldehyde group, the bromine atom is selectively directed to the para position, yielding 5-bromosalicylaldehyde (B98134). A patented method for this conversion involves reacting salicylaldehyde with a solution of liquid bromine in carbon tetrachloride, resulting in a good yield of the desired intermediate. google.com

The second step is the conversion of the hydroxyl group of 5-bromosalicylaldehyde to an isopropoxy group. This is typically accomplished via the Williamson ether synthesis, a robust and widely used method for preparing ethers both in the laboratory and on an industrial scale. masterorganicchemistry.combyjus.com This SN2 reaction involves the deprotonation of the phenolic hydroxyl group by a base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks an isopropyl halide, typically 2-bromopropane (B125204) or isopropyl iodide, displacing the halide and forming the ether linkage. masterorganicchemistry.compressbooks.pub The reaction is generally carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide to facilitate the nucleophilic substitution. byjus.com Industrial processes focus on optimizing reaction conditions, including temperature, reaction time, and the choice of reagents and catalysts, to maximize yield and purity while minimizing costs and waste. tandfonline.com

Table 1: Key Parameters for the Industrial Synthesis of this compound

| Synthesis Step | Reactants | Reagents/Catalysts | Solvent | Typical Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Step 1: Bromination | Salicylaldehyde, Liquid Bromine | - | Carbon Tetrachloride | Stirring for 1-2 hours at ~12°C | 5-Bromosalicylaldehyde | 76.9% | google.com |

| Step 2: Etherification | 5-Bromosalicylaldehyde, Isopropyl Halide (e.g., 2-Bromopropane) | Base (e.g., K₂CO₃) | Acetonitrile, DMF | 50-100°C, 1-8 hours | This compound | High | byjus.compressbooks.pub |

Role in the Synthesis of Specialty Chemicals and Advanced Materials

This compound is a valuable intermediate compound, serving as a versatile building block in the synthesis of more complex molecules for various high-value applications, including pharmaceuticals, agrochemicals, and advanced materials. lookchem.com Its utility stems from the presence of two key reactive functional groups: the aldehyde and the bromo-substituted aromatic ring.

The aldehyde group is highly reactive and can participate in a wide array of chemical transformations. It can be oxidized to form the corresponding carboxylic acid, reduced to a benzyl (B1604629) alcohol, or undergo various condensation reactions (e.g., with amines to form Schiff bases or with active methylene (B1212753) compounds in Knoevenagel condensations). These reactions allow for significant molecular elaboration.